molecular formula C10H10N2O2 B2466985 3-(Hydroxyimino)-1,7-dimethylindolin-2-one CAS No. 106000-23-1

3-(Hydroxyimino)-1,7-dimethylindolin-2-one

Cat. No.: B2466985
CAS No.: 106000-23-1
M. Wt: 190.202
InChI Key: VKMGQUIACZECDJ-FLIBITNWSA-N
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Description

3-(Hydroxyimino)-1,7-dimethylindolin-2-one is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of (3Z)-1,7-dimethyl-1H-indole-2,3-dione 3-oxime is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.

Mode of Action

It is known that the compound interacts with its target, potentially leading to changes in the biochemical signals regulated by mapk10 .

Biochemical Pathways

The compound is likely to affect the pathways regulated by MAPK10. For instance, it has been shown that indirubin-3-oxime, a similar compound, can prevent H2O2-induced neuronal apoptosis by concurrently inhibiting GSK3β and the ERK pathway . It also stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway .

Pharmacokinetics

It is known that similar compounds are absorbed and excreted predominantly via the kidneys . The clearance from plasma is equivalent to the metabolic clearance because almost no unchanged compound is excreted .

Result of Action

It has been shown that similar compounds can suppress colistin resistance in klebsiella pneumoniae , indicating potential antimicrobial effects. Additionally, oximes have been shown to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-1,7-dimethylindolin-2-one typically involves the reaction of 1,7-dimethylindolin-2-one with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to facilitate the formation of the hydroxyimino group at the 3-position of the indolinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-1,7-dimethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted indolinone compounds. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

3-(Hydroxyimino)-1,7-dimethylindolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine
  • Ethyl cyanohydroxyiminoacetate
  • 3-Hydroxyimino Quinic Acid

Uniqueness

3-(Hydroxyimino)-1,7-dimethylindolin-2-one is unique due to its specific structural features, such as the presence of the hydroxyimino group at the 3-position and the dimethyl substitution on the indolinone ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

1,7-dimethyl-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(11-14)10(13)12(2)9(6)7/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDFXEXXLTUIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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